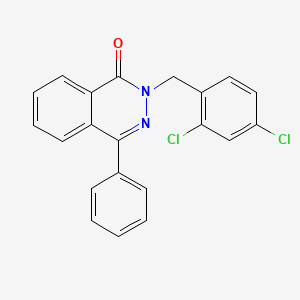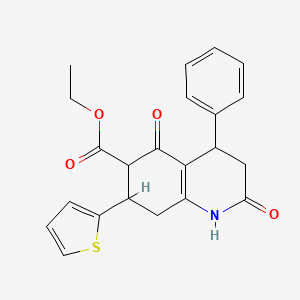![molecular formula C21H17NOS B11064794 2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}quinoline](/img/structure/B11064794.png)
2-{[2-(Naphthalen-2-yloxy)ethyl]sulfanyl}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound containing a benzene ring fused to a pyridine ring The unique feature of this compound is the presence of a naphthyloxyethyl group and a sulfanyl group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}QUINOLINE typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthyloxy)ethanol. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group, resulting in 2-{[2-(2-naphthyloxy)ethyl]sulfanyl}ethanol. Finally, this compound undergoes cyclization with an appropriate quinoline precursor under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}QUINOLINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the naphthyloxyethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}QUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}QUINOLINE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with thiol-containing enzymes, inhibiting their activity. These interactions contribute to the compound’s antimicrobial and anticancer properties .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}-4(1H)-QUINAZOLINONE: A closely related compound with a quinazolinone core instead of quinoline
Uniqueness: 2-{[2-(2-NAPHTHYLOXY)ETHYL]SULFANYL}QUINOLINE is unique due to the presence of both naphthyloxyethyl and sulfanyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C21H17NOS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(2-naphthalen-2-yloxyethylsulfanyl)quinoline |
InChI |
InChI=1S/C21H17NOS/c1-2-7-18-15-19(11-9-16(18)5-1)23-13-14-24-21-12-10-17-6-3-4-8-20(17)22-21/h1-12,15H,13-14H2 |
InChI Key |
VFHUKARKZMBOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCSC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methyl-5-phenyl(1,2,4-triazol-3-ylthio))methyl]-6-(1,2,3,4-tetrahydroqui nolyl)-1,3,5-triazine-2-ylamine](/img/structure/B11064714.png)
![3-(2-chlorobenzyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11064721.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11064732.png)

![N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B11064746.png)

![ethyl [3'-acetyl-5-bromo-5'-(3-nitrophenyl)-2-oxo-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-1(2H)-yl]acetate](/img/structure/B11064761.png)

![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11064769.png)
![(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11064787.png)
![methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-(thiophen-2-yl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11064790.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-4-cyclohexylbenzenesulfonamide](/img/structure/B11064792.png)
![4-(3,4-Dihydroxy-5-methoxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11064798.png)
![3-[2-(2-Methoxybenzyl)-1,3-thiazol-4-yl]-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11064801.png)
